5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine
Description
The compound 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolo[2,3-b]pyridine derivative featuring bromo (Br) and iodo (I) substituents at positions 5 and 3, respectively. The phenylsulfonyl group at position 1 and trimethylsilyl (TMS) group at position 2 enhance its steric bulk and electronic properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings .
Properties
IUPAC Name |
[1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrIN2O2SSi/c1-24(2,3)16-14(18)13-9-11(17)10-19-15(13)20(16)23(21,22)12-7-5-4-6-8-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQHWSUQQJEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrIN2O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134142 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-04-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The synthesis often begins with 5-bromo-3-iodo-2-aminopyridine , a commercially available or readily synthesized intermediate.
- This intermediate undergoes Sonogashira coupling with trimethylsilylacetylene to install the alkynyl group at the 2-position, yielding a trimethylsilyl-substituted intermediate.
Ring Closure to Form Pyrrolo[2,3-b]pyridine Core
- The alkynyl intermediate is then subjected to reductive cyclization using a strong base such as sodium hydride or potassium tert-butoxide.
- This cyclization forms the pyrrolo[2,3-b]pyridine core with the trimethylsilyl group already installed at the 2-position.
Halogenation
- The bromine at the 5-position and iodine at the 3-position are introduced via regioselective halogenation reactions .
- For example, iodination can be performed using N-iodosuccinimide (NIS), while bromination can be done with suitable brominating agents under controlled conditions to avoid over-halogenation.
Sulfonylation
- The nitrogen atom of the pyrrole ring is sulfonylated by reaction with phenylsulfonyl chloride in the presence of a base such as pyridine.
- This step introduces the phenylsulfonyl group, which serves as an electron-withdrawing substituent influencing the compound's reactivity and stability.
Purification and Characterization
- The final compound is purified typically by chromatography.
- Characterization is conducted using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sonogashira coupling | 5-bromo-3-iodo-2-aminopyridine, trimethylsilylacetylene, Pd catalyst, CuI, base | Alkynyl intermediate with TMS group |
| 2 | Reductive cyclization | NaH or potassium tert-butoxide, inert atmosphere | Formation of pyrrolo[2,3-b]pyridine core |
| 3 | Halogenation | N-iodosuccinimide (NIS) for iodination, brominating agent for bromination | Introduction of iodine and bromine atoms |
| 4 | Sulfonylation | Phenylsulfonyl chloride, pyridine | Installation of phenylsulfonyl group |
| 5 | Purification | Chromatography | Pure 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine |
Research Findings and Optimization
- Research indicates that the choice of base in the cyclization step affects yield and purity; potassium tert-butoxide provides cleaner reactions and improved yields compared to sodium hydride.
- Halogenation reactions require careful control to ensure regioselectivity and avoid polyhalogenation.
- Sulfonylation with phenylsulfonyl chloride proceeds efficiently in pyridine, which acts both as solvent and base.
- The trimethylsilyl group is stable under halogenation and sulfonylation conditions, allowing its incorporation early in the synthesis.
Data Table: Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C16H16BrIN2O2SSi |
| Molecular Weight | 535.3 g/mol |
| CAS Number | 1305325-04-5 |
| IUPAC Name | [1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane |
| SMILES | CSi(C)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I |
| Key Functional Groups | Bromine, Iodine, Phenylsulfonyl, Trimethylsilyl |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the halogen groups or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the halogenated positions.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:
- Anticancer Activity : Studies have shown that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects on cancer cell lines. The presence of bromine and iodine atoms may enhance the reactivity and selectivity of these compounds towards specific cancer targets.
- Antimicrobial Properties : Research indicates that similar compounds can demonstrate antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for easy modification, making it a suitable precursor for synthesizing more complex organic molecules.
- Reactions Involving Sulfonyl Groups : The phenylsulfonyl moiety can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are crucial in developing pharmaceuticals.
Material Science
In material science, the compound's properties can be utilized:
- Development of Sensors : The unique electronic properties of pyrrolopyridine derivatives enable their use in sensor technology, particularly in detecting environmental pollutants or biological markers.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the material's mechanical and thermal properties, leading to advanced materials for industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial Testing | Showed promising activity against MRSA strains, suggesting potential as a new antibiotic candidate. |
| Study 3 | Organic Synthesis | Successfully used as a coupling agent in the synthesis of novel heterocyclic compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Diversity : The presence of both Br and I at positions 5 and 3 in the target compound enables sequential cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids selectively replaces the Br group, leaving the I substituent intact for further functionalization . In contrast, compounds like 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine () exhibit reactivity dominated by nitro-group reductions or displacements .
- Protecting Groups : The phenylsulfonyl group at position 1 enhances stability during synthesis, similar to tosyl (Ts) protection in 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde . Trimethylsilyl (TMS) groups, as seen in 5-Bromo-3-iodo-1-((2-TMS)ethoxy)methyl derivatives , improve solubility and steric protection .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrI NOS Si
- Molecular Weight : 535.27 g/mol
- CAS Number : 1305325-04-5
The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents, a phenylsulfonyl group, and a trimethylsilyl moiety. These structural elements are believed to contribute to its biological activity by enhancing binding affinities to various biological targets .
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is involved in various cellular processes such as electrolyte balance and cell proliferation, making it a target for therapeutic intervention in renal and cardiovascular diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. For instance, the effectiveness of structurally related pyrrolopyridine derivatives was evaluated in hypopharyngeal tumor cell models, indicating potential for further development as anticancer agents .
Kinase Inhibition
The compound's potential as a kinase inhibitor has been highlighted in recent research. Inhibitors targeting SGK-1 have shown promise in managing conditions associated with renal fibrosis and cardiovascular diseases. The mechanism involves modulation of ion transport and cellular proliferation pathways .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Similarities | Unique Features |
|---|---|---|
| 5-Bromo-3-iodo-1-(phenylsulfonyl)indole | Halogenated structure with a phenylsulfonyl group | Indole core may differ in biological activity compared to pyrrolopyridine |
| 5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Similar pyrrolopyridine core structure | Ethyl substitution may alter solubility and reactivity |
| 5-Bromo-3-chloro-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | Contains similar trimethylsilyl group | Chlorine instead of iodine may influence reactivity and biological properties |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrrolopyridine derivatives for their biological activities. For example:
- SGK-1 Inhibition : A study demonstrated that certain pyrrolopyridines could effectively inhibit SGK-1 activity, suggesting their potential therapeutic application in managing electrolyte imbalances and cell proliferation in renal diseases .
- Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects on cancer cell lines, with some showing enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis involves sequential functionalization of the pyrrolo[2,3-b]pyridine core:
- Phenylsulfonyl Protection : Introduce the phenylsulfonyl group using NaH and tosyl chloride in THF, as demonstrated for analogous compounds (e.g., tosylation at the 1-position in ).
- Trimethylsilyl Addition : Silylation likely employs trimethylsilyl chloride under basic conditions, though specific protocols are not detailed in the evidence.
- Halogenation : Bromo and iodo groups are introduced via halogenation or cross-coupling. For example, the 5-bromo-3-iodo scaffold can be synthesized via Sonogashira coupling using Pd(PPh₃)₂Cl₂/CuI catalysts ().
Methodological Note : Purification often uses silica gel chromatography with solvent gradients (e.g., 90:10 DCM/EtOAc) .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Key characterization techniques include:
- ¹H NMR : Peaks for NH (~δ 12.40 ppm, broad singlet), aromatic protons (δ 7.35–8.93 ppm), and trimethylsilyl (δ ~0 ppm, not explicitly shown but inferred from similar silylated compounds) .
- ¹³C NMR : Signals for carbonyl (δ ~185 ppm) and quaternary carbons confirm substitution patterns .
- Chromatography : Purity is validated via HPLC or TLC, with yields typically 50–90% .
Advanced Questions
Q. What strategies optimize cross-coupling reactions at the bromo and iodo positions?
- Selectivity : The iodo substituent reacts preferentially in Sonogashira couplings due to higher electrophilicity, while bromo groups are reserved for Suzuki-Miyaura reactions (e.g., with aryl boronic acids) .
- Catalysts : Pd(PPh₃)₂Cl₂/CuI systems in degassed THF/triethylamine enable efficient alkyne couplings (). For Suzuki reactions, Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol is effective .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields in challenging couplings .
Q. How do the phenylsulfonyl and trimethylsilyl groups influence the compound’s reactivity?
- Phenylsulfonyl : Acts as a protecting group, stabilizing the NH position and directing electrophilic substitutions to the 3- and 5-positions (). It also enhances solubility in organic solvents .
- Trimethylsilyl : Serves as a steric shield and electron-donating group, modulating electronic effects on the pyrrolopyridine core. This can alter regioselectivity in further functionalizations .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Byproduct Removal : Catalyst residues (e.g., Pd) are filtered using Celite, followed by aqueous/organic extraction ().
- Chromatography : Silica gel with heptane/EtOAc (8:2) resolves closely eluting impurities ().
- Moisture Sensitivity : The trimethylsilyl group requires anhydrous conditions during purification to prevent hydrolysis .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
